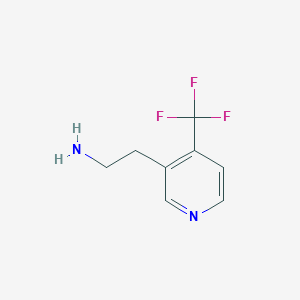![molecular formula C9H12N4 B12438765 3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine CAS No. 741737-39-3](/img/structure/B12438765.png)
3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically involves the use of cyclopropylamine and a suitable pyridine derivative, followed by cyclization using a dehydrating agent . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the triazine ring can be functionalized with different substituents.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex structures.
Scientific Research Applications
3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition.
Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine can be compared with other triazine derivatives such as:
- 3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- 3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]tetrazine
These compounds share similar structural features but differ in their chemical properties and biological activities.
Properties
CAS No. |
741737-39-3 |
|---|---|
Molecular Formula |
C9H12N4 |
Molecular Weight |
176.22 g/mol |
IUPAC Name |
3-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine |
InChI |
InChI=1S/C9H12N4/c1-2-6(1)9-11-7-3-4-10-5-8(7)12-13-9/h6,10H,1-5H2 |
InChI Key |
NFDQSSYTLFCKTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(CNCC3)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


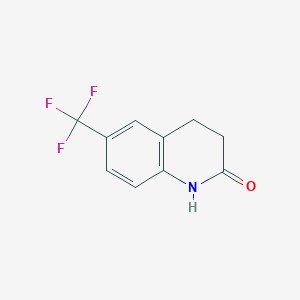
![7-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B12438709.png)
![(1R,5S)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B12438717.png)
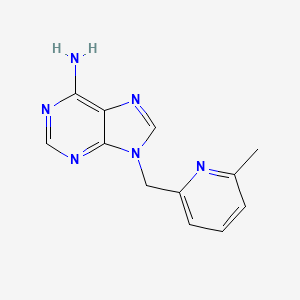


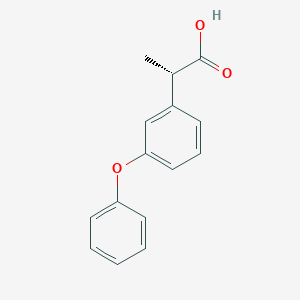
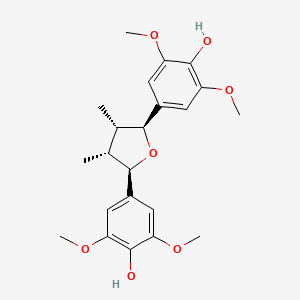
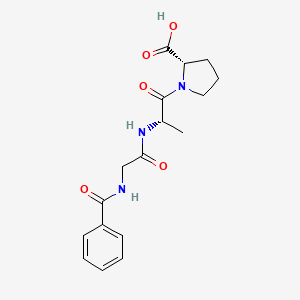

![(1S,2S,3R,5S)-3-(7-{[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino}-5-[(R)-propane-1-sulfinyl]-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B12438771.png)
